molecular formula C18H18N2O4 B2818651 N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 860786-79-4

N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2818651
CAS No.: 860786-79-4
M. Wt: 326.352
InChI Key: PJHNQRQZVLXMCB-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemical compound offered exclusively for research applications. This benzoxazine derivative is part of a privileged scaffold in medicinal chemistry known for its broad spectrum of potential biological activities . The 1,4-benzoxazine core is recognized as a key structural motif in drug discovery due to its fascinating pharmacological profile, and related analogues have been investigated as potential antimicrobial, antioxidant, and anticancer agents, as well as for applications against neurodegenerative and cardiovascular disorders . The specific substitution pattern of this compound, featuring a 3-methoxybenzyl carboxamide group, is designed to modulate its properties for specialized research purposes. Benzoxazine derivatives have been explored in various patent applications for their activity as mineralocorticoid receptor modulators, indicating significant research interest in their therapeutic potential . Researchers utilize this compound in exploratory studies to investigate structure-activity relationships, mechanism of action, and its effects in various biological assays. The compound is provided with detailed analytical characterization to ensure research reproducibility. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-18(17(22)20-14-8-3-4-9-15(14)24-18)16(21)19-11-12-6-5-7-13(10-12)23-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHNQRQZVLXMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzylamine with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can improve the yield and purity of the final product while reducing the overall production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. In contrast, 4-fluoro (electron-withdrawing) and 3,4-dichloro (strongly electron-withdrawing) substituents may enhance oxidative stability but reduce solubility .
  • Pharmacological Diversity : Arazasetron demonstrates the versatility of benzoxazine carboxamides, where a bicyclic amine substituent enables serotonin receptor antagonism .

Core-Modified Analogs

  • N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbonyl)-L-alanyl-D-isoglutamine: This MDP (muramyl dipeptide) analog incorporates a proline-like template and was tested for immunorestoration. Retro-inverso modifications (reversing amide bond orientation) abolished activity, emphasizing the critical role of the carboxamide group’s stereochemistry .
  • N-[4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]methanesulfonamide : Replacing the carboxamide with a methanesulfonamide group shifts the pharmacological profile, likely targeting different receptors .

Q & A

Basic: What are the key considerations for synthesizing N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from phenolic precursors and amino acid derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility and reaction efficiency .
  • Temperature control : Optimal yields are achieved at 80–100°C, as higher temperatures risk decomposition of the benzoxazine core .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate ring closure in the benzoxazine formation step .
    Advanced techniques like microwave-assisted synthesis reduce reaction times (e.g., from 24h to 2h) and improve purity by minimizing side reactions .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and carbonyl carbons at δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H+^+] at m/z 355.12) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks in the benzoxazine core .

Advanced: How can reaction conditions be optimized to address low yields during the carboxamide coupling step?

Methodological Answer:
Low yields often arise from steric hindrance at the carboxamide group. Strategies include:

  • Activating agents : Use HATU or EDCI to facilitate coupling between the benzoxazine carboxylic acid and 3-methoxybenzylamine .
  • Solvent polarity adjustment : Switching to dichloromethane (DCM) from DMF reduces competitive side reactions .
  • Reaction monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Advanced: What structural features influence the compound’s biological activity, and how can QSAR models guide optimization?

Methodological Answer:

  • Key features :
    • The methoxybenzyl group enhances lipophilicity, impacting membrane permeability .
    • The 3-oxo dihydrobenzoxazine core is critical for target binding (e.g., enzyme inhibition via H-bonding) .
  • QSAR approaches :
    • Use molecular descriptors (e.g., logP, polar surface area) to correlate substitutions (e.g., replacing methoxy with ethoxy) with activity trends .
    • Docking studies (e.g., AutoDock Vina) predict interactions with targets like fibrinogen receptors or immunomodulatory proteins .

Advanced: How do contradictory bioactivity results arise in different assays, and how can they be resolved?

Methodological Answer:
Contradictions may stem from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) alter protonation states of the carboxamide group, affecting binding .
  • Cellular vs. enzymatic assays : Off-target effects in cellular models (e.g., cytotoxicity) may obscure target-specific activity .
    Resolution :
  • Dose-response profiling : Establish EC50_{50}/IC50_{50} curves across multiple assays to isolate true activity .
  • Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may interfere .

Basic: What purification techniques are recommended for isolating high-purity N-(3-methoxybenzyl)-benzoxazine derivatives?

Methodological Answer:

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) separates regioisomers .
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >98% purity, verified by melting point (e.g., 160–162°C) .
  • HPLC : Reverse-phase C18 columns resolve polar impurities (e.g., unreacted amines) .

Advanced: What strategies mitigate instability of the 3-oxo group under acidic/basic conditions?

Methodological Answer:

  • Protecting groups : Temporarily protect the 3-oxo moiety as a ketal during synthesis steps requiring acidic conditions .
  • Buffered reaction media : Use phosphate buffer (pH 7.0–7.5) to prevent hydrolysis during aqueous workups .
  • Lyophilization : Store the compound as a lyophilized powder to avoid degradation in solution .

Advanced: How can in vivo pharmacokinetic challenges (e.g., short half-life) be addressed through structural modification?

Methodological Answer:

  • Bioisosteric replacement : Substitute the methoxy group with a trifluoromethoxy group to slow metabolic clearance .
  • Prodrug design : Convert the carboxamide to a methyl ester, improving absorption and enabling enzymatic activation in vivo .
  • PEGylation : Attach polyethylene glycol chains to enhance solubility and prolong circulation time .

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